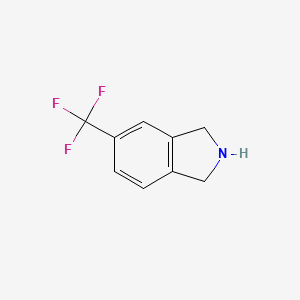

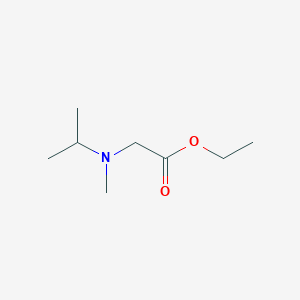

乙酰乙酸异丙基甲基氨基酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl [isopropyl(methyl)amino]acetate is a compound that can be inferred to have applications in the synthesis of various heterocyclic compounds and as a precursor for pharmaceutical agents. Although the provided papers do not directly discuss Ethyl [isopropyl(methyl)amino]acetate, they do provide insights into similar ethyl acetate derivatives and their chemical behavior, which can be extrapolated to understand the properties and potential reactions of Ethyl [isopropyl(methyl)amino]acetate.

Synthesis Analysis

The synthesis of ethyl acetate derivatives often involves the addition of functional groups to the ethyl acetate backbone. For instance, Ethyl (tributylstannyl)acetate is used for the carboethoxymethylation of functionalized pyridines, yielding dihydropyridines that serve as precursors for N-heterocycles . Similarly, Ethyl [isopropyl(methyl)amino]acetate could potentially be synthesized through related methods, such as the alkylation of amines followed by selective reduction, as demonstrated in the synthesis of Ethyl-2-(4-Aminophenoxy) Acetate .

Molecular Structure Analysis

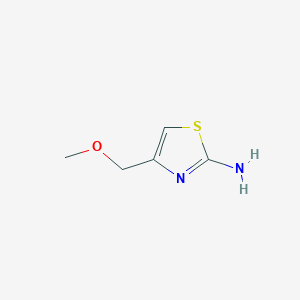

The molecular structure of ethyl acetate derivatives is crucial for their reactivity and the type of reactions they can undergo. For example, the crystal structure of Ethyl (2-amino-4-phenyl-5-thiazolyl)acetate has been determined to be non-planar with significant stabilization from intra- and intermolecular hydrogen bonds . This suggests that Ethyl [isopropyl(methyl)amino]acetate may also exhibit specific conformational features that influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Ethyl acetate derivatives are versatile in chemical reactions. The synthesis and transformations of Ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, for example, involve the substitution of the dimethylamino group with heterocyclic amines, leading to various heteroaryl substituted compounds . This indicates that Ethyl [isopropyl(methyl)amino]acetate could also participate in substitution reactions, potentially yielding a range of isopropyl and methyl-substituted heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl acetate derivatives are influenced by their molecular structure. Ethyl acetate itself, when crystallized, exhibits a flat molecule with a trans conformation and a high degree of hidden disorder in solvate form . These properties, including solubility, melting point, and conformational preferences, are essential for understanding the behavior of Ethyl [isopropyl(methyl)amino]acetate in various environments and could be inferred from the properties of similar compounds.

科学研究应用

蛋白质组学研究

乙酰乙酸异丙基甲基氨基酯用于蛋白质组学研究 . 蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。该化合物可以在该领域以多种方式使用,例如在蛋白质结构、相互作用和功能的分析中。它还可以用于开发蛋白质鉴定和定量技术。

抗菌制剂

乙酰乙酸异丙基甲基氨基酯的另一个潜在应用是在抗菌制剂的开发中 . 抗菌剂是阻止或减缓微生物生长的物质。它们通常在医疗保健环境中使用,以预防细菌、病毒和真菌引起的感染。 乙酰乙酸异丙基甲基氨基酯可用于配制用于皮肤和软组织感染的抗菌剂 .

作用机制

Target of Action

Ethyl [isopropyl(methyl)amino]acetate is a complex organic compound that may interact with a variety of biological targets. It’s important to note that the compound’s structure, which includes an ester group, suggests it may interact with enzymes or receptors that process or bind to esters .

Mode of Action

Based on its ester group, it’s plausible that it undergoes hydrolysis, a common reaction for esters, resulting in the production of an alcohol and a carboxylic acid or their derivatives . This reaction could potentially lead to various downstream effects depending on the specific context within a biological system .

Biochemical Pathways

For instance, esters are involved in reactions related to the formation of fats and oils, and in the creation of certain types of bioactive compounds .

Pharmacokinetics

As an ester, it’s likely to be lipophilic, which could influence its absorption and distribution within the body .

Result of Action

The hydrolysis of esters, a likely reaction for this compound, can result in the production of alcohols and carboxylic acids or their derivatives, which can have various effects depending on the specific molecules produced and the context within the biological system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl [isopropyl(methyl)amino]acetate. Factors such as pH, temperature, and the presence of specific enzymes can influence the rate at which it undergoes reactions such as hydrolysis . Additionally, the compound’s stability and reactivity may be influenced by the presence of other reactive species in its environment .

安全和危害

Ethyl [isopropyl(methyl)amino]acetate is highly flammable and causes serious eye irritation . It may cause drowsiness or dizziness . It is recommended to use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/eye protection/face protection .

未来方向

Esters like Ethyl [isopropyl(methyl)amino]acetate have significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

属性

IUPAC Name |

ethyl 2-[methyl(propan-2-yl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-11-8(10)6-9(4)7(2)3/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJPXRUUGZHLTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。